1-(1-Chloroethyl)-4-nitrobenzene

Description

BenchChem offers high-quality 1-(1-Chloroethyl)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Chloroethyl)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

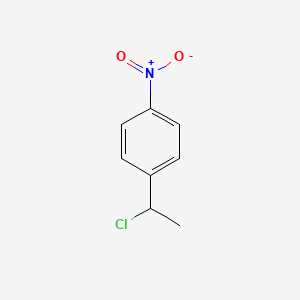

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATFGMPDXQAUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399129 | |

| Record name | 1-(1-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-75-2 | |

| Record name | 1-(1-chloroethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(1-Chloroethyl)-4-nitrobenzene (CAS 19935-75-2): A Comprehensive Guide to Reactivity, Synthesis, and Application Workflows

Abstract: The Strategic Value of Chiral Benzylic Electrophiles

In advanced drug development and materials science, the strategic selection of chiral building blocks dictates the efficiency of downstream syntheses. 1-(1-Chloroethyl)-4-nitrobenzene (CAS 19935-75-2) serves as a highly versatile, bifunctional electrophilic hub. By combining a stereogenic benzylic chloride with a highly electron-withdrawing para-nitro group, this molecule offers unique, predictable reactivity profiles. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols designed for high-fidelity asymmetric synthesis.

Molecular Architecture & Physicochemical Profiling

Understanding the physical parameters of 1-(1-chloroethyl)-4-nitrobenzene is the first step in predicting its solubility, partitioning, and reactivity in organic media. The data below summarizes its core physicochemical profile[1].

| Property | Value |

| IUPAC Name | 1-(1-Chloroethyl)-4-nitrobenzene |

| CAS Number | 19935-75-2 |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Topological Polar Surface Area | 45.8 Ų |

| Lipophilicity (XLogP3) | 2.8 |

| SMILES | CC(C1=CC=C(C=C1)[O-])Cl |

Data sourced from PubChem CID 4083621[1] and commercial standards.

Mechanistic Paradigms: The SN2 Benzylic Effect & Orthogonal Reactivity

As an Application Scientist, I approach this molecule not just as a reagent, but as a mechanistic system. The reactivity of 1-(1-chloroethyl)-4-nitrobenzene is governed by two critical electronic phenomena:

The SN2 Benzylic Effect

In standard benzylic halides, nucleophilic substitution often suffers from competing SN1 and SN2 pathways, leading to undesirable racemization of the stereocenter. However, the strongly electron-withdrawing para-nitro group fundamentally alters this landscape[2].

-

SN1 Suppression: The nitro group strongly destabilizes the developing positive charge of a benzylic carbocation, effectively raising the activation energy of the SN1 pathway to prohibitive levels.

-

SN2 Acceleration: Concurrently, the electron-withdrawing effect lowers the energy of the C–Cl σ∗ orbital (the Lowest Unoccupied Molecular Orbital, LUMO). This highly activates the benzylic carbon toward nucleophilic attack by powerful nucleophiles[2].

Causality: Because the SN1 pathway is suppressed and the SN2 pathway is accelerated, reactions with primary and secondary amines proceed with near-perfect stereochemical inversion. This makes the compound an ideal substrate for synthesizing enantiopure APIs.

Orthogonal Reactivity

The molecule possesses two reactive sites that can be manipulated independently. The nitro group can be selectively reduced to an amine using mild, non-hydrogenating conditions (e.g., Fe/NH4Cl) without cleaving the labile C–Cl bond. This orthogonal reactivity provides direct access to 1-(1-chloroethyl)-4-aminobenzene, a valuable bifunctional linker for antibody-drug conjugates (ADCs).

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a definitive analytical checkpoint.

Protocol 1: Stereospecific Synthesis via Chlorination

Objective: Synthesize 1-(1-chloroethyl)-4-nitrobenzene from enantiopure 1-(4-nitrophenyl)ethanol with retention of stereochemistry.

-

Step 1: Charge a dry, argon-purged round-bottom flask with (R)-1-(4-nitrophenyl)ethanol (1.0 eq) and anhydrous toluene (0.5 M).

-

Step 2: Cool the solution to 0 °C using an ice bath. Causality: Temperature control prevents the exothermic degradation of the transient chlorosulfite intermediate.

-

Step 3: Add thionyl chloride (SOCl2, 1.2 eq) dropwise over 30 minutes. Crucial: Do not add pyridine or any other base. Causality: In the absence of a base, the reaction is forced through an internal nucleophilic substitution (SNi) mechanism, ensuring the retention of the (R)-configuration.

-

Step 4: Gradually warm the reaction to 60 °C and stir for 4 hours until SO2 and HCl gas evolution ceases.

-

Step 5: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate).

-

Self-Validation Checkpoint: Analyze the crude product via 1H NMR. The system is validated if the diagnostic benzylic methine proton of the starting alcohol at ~4.9 ppm has completely disappeared, replaced by the chloride's methine doublet of quartets at ~5.2 ppm. If the 4.9 ppm signal persists, the protocol dictates the addition of 0.2 eq of SOCl2.

Protocol 2: Asymmetric Amination (SN2 Displacement)

Objective: Synthesize chiral 1-(4-nitrophenyl)ethylamines via stereospecific inversion.

-

Step 1: Dissolve (R)-1-(1-chloroethyl)-4-nitrobenzene (1.0 eq) in anhydrous acetonitrile (0.2 M). Causality: Acetonitrile is a polar aprotic solvent that maximizes the nucleophilicity of the incoming amine while preventing solvolysis.

-

Step 2: Add anhydrous K2CO3 (2.0 eq) to the suspension. Causality: K2CO3 acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct—preventing the protonation and deactivation of the reactant amine—without triggering E2 elimination pathways.

-

Step 3: Add the target secondary amine (1.1 eq) dropwise at room temperature, then heat to 50 °C for 8–12 hours.

-

Step 4: Filter the inorganic salts, concentrate, and extract with ethyl acetate.

-

Self-Validation Checkpoint: Perform chiral HPLC analysis on the purified product. The system is validated only if the enantiomeric excess (ee) of the (S)-product exceeds 95%. This confirms a successful SN2 trajectory (stereochemical inversion) and rules out SN1 leakage (racemization).

Pathway Visualization

The following diagram maps the synthetic diversification pathways of 1-(1-chloroethyl)-4-nitrobenzene, illustrating its role as a central electrophilic hub.

Synthetic diversification pathways of 1-(1-chloroethyl)-4-nitrobenzene.

References

-

Title : Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects | Source : ResearchGate | URL :[Link]

-

Title : 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 | Source : PubChem | URL :[Link]

Sources

1-(1-Chloroethyl)-4-nitrobenzene: Molecular Properties, Synthetic Utility, and Mechanistic Workflows

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency. 1-(1-Chloroethyl)-4-nitrobenzene is a highly versatile intermediate that features two orthogonal reactive sites: a benzylic chloride susceptible to nucleophilic substitution, and a nitroarene capable of controlled reduction. This in-depth technical guide explores the physicochemical profile of this compound, the mechanistic causality behind its reactivity, and provides a self-validating protocol for its application in amine alkylation workflows.

Part 1: Physicochemical Profiling and Structural Causality

The fundamental properties of a molecule dictate its stoichiometric handling, while its structural electronics govern its reactivity profile. 1-(1-Chloroethyl)-4-nitrobenzene possesses a molecular weight of 185.61 g/mol and an empirical formula of C8H8ClNO2[1].

Quantitative Data Summary

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source / Context |

| IUPAC Name | 1-(1-chloroethyl)-4-nitrobenzene | PubChem[1] |

| Molecular Formula | C8H8ClNO2 | PubChem[1] |

| Molecular Weight | 185.61 g/mol | PubChem[1] / Sigma-Aldrich |

| CAS Number | 19935-75-2 | PubChem[1] / Sigma-Aldrich |

| Exact Mass | 185.024 Da | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

Electronic Causality in Reactivity

To master the use of this compound, one must understand the electronic interplay between its functional groups. In standard benzylic systems, the SN1 mechanism (proceeding via a carbocation intermediate) is often competitive due to resonance stabilization. However, the strongly electron-withdrawing para-nitro group in 1-(1-chloroethyl)-4-nitrobenzene severely destabilizes the developing positive charge at the benzylic carbon.

The Result: This compound exhibits a strong kinetic preference for bimolecular nucleophilic substitution (SN2) pathways. This is highly advantageous for researchers aiming for controlled alkylation without the rapid solvolysis or racemization typically associated with SN1 pathways.

Part 2: Synthetic Workflows and Methodological Design

In early-stage drug discovery, this compound is primarily utilized in two divergent but complementary pathways:

-

C-N Bond Formation: Alkylation of primary or secondary amines to build sterically constrained pharmacophores.

-

Nitro Reduction: Conversion to the corresponding aniline derivative for subsequent amide coupling or cross-coupling reactions.

Caption: Divergent synthetic workflows utilizing 1-(1-Chloroethyl)-4-nitrobenzene in API development.

Part 3: Validated Experimental Protocol: SN2 Amine Alkylation

To ensure scientific integrity and reproducibility, the following protocol details the alkylation of a generic secondary amine using 1-(1-chloroethyl)-4-nitrobenzene. This protocol is designed as a self-validating system , incorporating specific in-process controls and mechanistic rationales.

Rationale for Experimental Choices

-

Solvent Selection (Acetonitrile): MeCN is a polar aprotic solvent. It accelerates SN2 reactions by solvating the cation of the base (K⁺) while leaving the nucleophilic amine relatively unsolvated and highly reactive.

-

Base Selection (K₂CO₃): Potassium carbonate acts as a heterogeneous acid scavenger to neutralize the HCl byproduct. Unlike organic bases (e.g., triethylamine), it minimizes competitive nucleophilic attack on the electrophile.

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.5 equivalents) in anhydrous MeCN (0.2 M relative to the electrophile).

-

Activation: Add the secondary amine (1.1 equivalents). Stir at room temperature for 15 minutes to ensure uniform dispersion and partial deprotonation equilibrium.

-

Electrophile Addition: Dissolve 1-(1-chloroethyl)-4-nitrobenzene (1.0 equivalent)[2] in a minimal volume of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Causality: Dropwise addition minimizes local concentration spikes of the electrophile, drastically reducing the likelihood of polyalkylation or dimerization side reactions.

-

-

Thermal Promotion: Heat the reaction mixture to 60°C under an inert nitrogen atmosphere to overcome the activation energy barrier of the sterically hindered secondary benzylic carbon.

-

In-Process Monitoring (Self-Validation): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.

-

Validation Metric: The complete consumption of the UV-active starting material (1-(1-chloroethyl)-4-nitrobenzene) and the appearance of a new, lower-Rf product spot validates reaction progression. Confirm the exact mass of the product via LC-MS.

-

-

Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the target tertiary benzylic amine.

Part 4: Handling, Stability, and Storage

As a secondary alkyl halide, 1-(1-chloroethyl)-4-nitrobenzene is susceptible to slow hydrolysis if exposed to atmospheric moisture, which yields the corresponding alcohol, 1-(4-nitrophenyl)ethanol.

-

Storage Conditions: It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation.

-

Safety: Like many benzylic halides, it is a potential alkylating agent and lachrymator. It must be handled inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

-

Title: 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 1-(1-Chloroethyl)-4-nitrobenzene: A Technical Whitepaper

Executive Summary

1-(1-Chloroethyl)-4-nitrobenzene is a highly versatile electrophilic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Structurally, it features a benzylic stereocenter substituted with a chlorine leaving group, which is further activated by the strong electron-withdrawing nature of the para-nitro moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for drug development professionals.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of 1-(1-Chloroethyl)-4-nitrobenzene is critical for predicting its behavior in organic solvents, its reactivity profile, and its pharmacokinetic potential as an active pharmaceutical ingredient (API) intermediate. The strong electron-withdrawing effect of the nitro group significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

The following table summarizes the core quantitative data and chemical identifiers for the compound, sourced from authoritative databases[1],[2].

| Property | Value | Source / Methodology |

| IUPAC Name | 1-(1-chloroethyl)-4-nitrobenzene | 2[2] |

| CAS Registry Number | 19935-75-2 | 1[1] |

| Molecular Formula | C8H8ClNO2 | 2[2] |

| Molecular Weight | 185.61 g/mol | Computed by PubChem 2.2[2] |

| Exact Mass | 185.024 Da | Computed by PubChem 2.2[2] |

| XLogP3 (Lipophilicity) | 2.8 | Computed by XLogP3 3.0[2] |

| Topological Polar Surface Area | 45.8 Ų | 2[2] |

| SMILES String | CC(C1=CC=C(C=C1)[O-])Cl | 2[2] |

Mechanistic Synthesis and Causality in Reagent Selection

The most efficient and scalable synthetic route to 1-(1-Chloroethyl)-4-nitrobenzene involves the direct chlorination of its corresponding secondary alcohol, 1-(4-nitrophenyl)ethanol (CAS: 6531-13-1)[3]. In professional drug development settings, thionyl chloride (SOCl₂) is the reagent of choice over alternatives like phosphorus pentachloride (PCl₅) or concentrated hydrochloric acid (HCl) due to specific thermodynamic and operational advantages.

Mechanistic Causality

The reaction proceeds via the formation of a highly reactive chlorosulfite ester intermediate. The critical advantage of utilizing SOCl₂ is that its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are exclusively gaseous[2]. According to Le Chatelier's principle, the continuous evolution of these gases from the reaction mixture thermodynamically drives the reaction to absolute completion. Furthermore, this gas evolution drastically simplifies downstream purification, as no solid inorganic byproducts remain in the organic phase.

In the absence of a basic catalyst (such as pyridine), the substitution proceeds via an internal nucleophilic substitution (S_Ni) mechanism. This is a vital mechanistic consideration because the S_Ni pathway typically results in the retention of stereochemical configuration —a mandatory requirement when synthesizing chiral APIs from enantiopure alcohol precursors.

Figure 1: Mechanistic pathway for the synthesis of 1-(1-Chloroethyl)-4-nitrobenzene via SNi mechanism.

Self-Validating Experimental Protocol for Synthesis and Isolation

To ensure high fidelity, maximum yield, and reproducibility, the following protocol integrates self-validating checkpoints. This workflow is designed to prevent common pitfalls such as premature reagent hydrolysis or unwanted elimination reactions.

Step-by-Step Methodology

-

Reaction Setup: Dissolve 1.0 equivalent of 1-(4-nitrophenyl)ethanol[3] in anhydrous dichloromethane (DCM) inside a flame-dried flask under a continuous nitrogen (N₂) atmosphere.

-

Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of SOCl₂ into HCl and SO₂ before it can react with the alcohol. The N₂ atmosphere actively displaces ambient moisture.

-

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.5 equivalents of SOCl₂ dropwise via an addition funnel.

-

Causality: The initial formation of the chlorosulfite ester is highly exothermic. Strict thermal control (< 5 °C) suppresses unwanted E1/E2 elimination side-reactions that would undesirably yield 4-nitrostyrene (CAS: 100-13-0)[4].

-

-

Reaction Progression: Remove the ice bath, gradually warm the mixture to 40 °C, and reflux for 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The reaction is deemed complete only when the lower-Rf precursor spot is entirely consumed, ensuring maximum conversion and preventing mixed-product isolation.

-

-

Quenching & Extraction: Cool the mixture to room temperature and carefully quench by pouring it over crushed ice to neutralize any unreacted SOCl₂. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaCl (brine).

-

Isolation & Validation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

-

Self-Validation Checkpoint: Validate the isolated product via ¹H-NMR spectroscopy. The benzylic proton will exhibit a characteristic downfield shift (typically around 5.1–5.3 ppm) due to the combined deshielding effects of both the electronegative chlorine atom and the para-nitro aromatic ring.

-

Figure 2: Self-validating experimental workflow for the synthesis and isolation of the target compound.

Applications in Advanced Drug Development

The strategic value of 1-(1-Chloroethyl)-4-nitrobenzene in medicinal chemistry lies in its orthogonal dual-functionality.

First, the benzylic chloride serves as an excellent, highly reactive electrophile for S_N2 cross-coupling reactions with amines, thiols, or carbon nucleophiles. Second, the para-nitro group can be subsequently reduced to an aniline derivative (e.g., utilizing Pd/C and H₂, or Fe/HCl reduction conditions). This reduction provides a secondary nucleophilic handle for further derivatization into amides, ureas, or complex heterocyclic scaffolds. This predictable, stepwise reactivity is highly prized in fragment-based drug discovery, particularly in the rapid synthesis of libraries for targeted kinase inhibitors and novel chemotherapeutics.

References

-

[2] 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 - PubChem. Computed Properties. Source: nih.gov URL:[Link]

Sources

1-(1-Chloroethyl)-4-nitrobenzene: Thermodynamic Solubility Profiling and Solvent Selection in Organic Synthesis

Executive Summary

1-(1-Chloroethyl)-4-nitrobenzene (CAS: 19935-75-2) is a highly versatile secondary benzylic chloride utilized extensively as an electrophilic intermediate in organic synthesis and drug development. Because the para-nitro group strongly withdraws electron density, the benzylic position is highly activated toward nucleophilic substitution (SN2) reactions, provided the correct solvent environment is maintained.

Understanding the thermodynamic solubility of this compound in various organic solvents is not merely a matter of material handling; it is a critical driver of reaction kinetics. Selecting a solvent that maximizes solubility while remaining chemically inert to the benzylic chloride prevents unwanted solvolysis and maximizes synthetic yield. This whitepaper provides a comprehensive framework for predicting, measuring, and applying the solubility profile of 1-(1-Chloroethyl)-4-nitrobenzene.

Physicochemical Profiling via Hansen Solubility Parameters (HSP)

To predict the solubility behavior of 1-(1-Chloroethyl)-4-nitrobenzene before empirical testing, we utilize the Hansen Solubility Parameters (HSP) framework. The core principle of HSP is that the total cohesive energy of a liquid or solid can be divided into three distinct intermolecular forces: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding ( δH ) 1.

Structural Causality:

-

Dispersion ( δD ): The aromatic benzene ring and the halogenated aliphatic side chain contribute to a high dispersion energy.

-

Polarity ( δP ): The strongly electron-withdrawing nitro group (-NO2) creates a significant molecular dipole, demanding a solvent with a complementary polar parameter.

-

Hydrogen Bonding ( δH ): The molecule possesses hydrogen bond acceptors (the oxygen atoms on the nitro group) but lacks hydrogen bond donors. Therefore, its intrinsic δH is relatively low, making it highly compatible with polar aprotic solvents rather than strongly protic networks 2.

Table 1: Predicted Hansen Solubility Parameters (HSP) and Solvent Affinities

| Parameter | Description | Estimated Solute Value (MPa½) | Ideal Solvent Match (HSP Match) |

| δD | Dispersion Forces | ~19.5 | Toluene ( δD 18.0), Dichloromethane ( δD 17.0) |

| δP | Polar Dipole Forces | ~9.0 | Ethyl Acetate ( δP 5.3), NMP ( δP 12.3) |

| δH | Hydrogen Bonding | ~4.0 | Dichloromethane ( δH 7.1), Chloroform ( δH 5.7) |

Empirical Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a predictive model, precise quantitative data requires empirical validation. The shake-flask method remains the gold standard for thermodynamic solubility determination, avoiding the supersaturation artifacts common in high-throughput kinetic assays 3.

To ensure trustworthiness, the following protocol is designed as a self-validating system : it incorporates thermodynamic equilibrium assurance, inert material selection, and rigorous statistical calibration.

Step-by-Step Workflow

-

Excess Solid Saturation: Weigh an excess amount of 1-(1-Chloroethyl)-4-nitrobenzene (approx. 200 mg) into a 5 mL borosilicate glass vial containing 2.0 mL of the target organic solvent.

-

Causality: Maintaining a visible excess of solid ensures that the chemical potential of the dissolved solute is exactly equal to that of the pure solid crystal, which is the fundamental thermodynamic definition of a saturated solution 4.

-

-

Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap. Agitate on an orbital shaker at 300 RPM in a temperature-controlled incubator at 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour window is required to fully overcome the crystal lattice energy of halogenated nitroaromatics. Shorter durations often yield falsely low kinetic solubility readings.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Polytetrafluoroethylene (PTFE) is mandatory. Using Nylon or PVDF filters can lead to non-specific binding of the polar nitroaromatic compound to the membrane, artificially lowering the quantified concentration.

-

-

HPLC-UV Quantification (Self-Validation): Dilute the filtrate serially in the mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration using HPLC-UV at 254 nm.

-

Validation Loop: The system validates itself by quantifying against an independent 5-point calibration curve ( R2>0.999 ). All solvent tests must be run in independent triplicates. A Coefficient of Variation (CV) of < 5% confirms that true equilibrium was reached without handling errors.

-

Workflow Visualization

Figure 1: Standardized shake-flask thermodynamic solubility workflow with HPLC-UV quantification.

Solvent Selection Guide for Synthetic Applications

Based on the physicochemical profiling and empirical methodologies described above, the solubility of 1-(1-Chloroethyl)-4-nitrobenzene dictates its handling in the lab. Because the compound is a reactive benzylic chloride, solubility must be weighed against solvent nucleophilicity.

Table 2: Representative Thermodynamic Solubility at 25°C

| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Solubility Range (mg/mL) | Synthetic Utility & Causality |

| Halogenated | Dichloromethane (DCM) | 9.1 | > 100 (Very High) | Optimal. Excellent HSP match. Highly inert, preventing unwanted side reactions during extractions. |

| Polar Aprotic | N,N-Dimethylformamide | 36.7 | > 100 (Very High) | Primary Reaction Solvent. Solvates cations well, leaving nucleophiles "naked" to accelerate SN2 substitutions. |

| Esters | Ethyl Acetate | 6.0 | 50 - 100 (High) | Workup/Chromatography. Good polarity match; lower toxicity alternative to DCM for standard handling. |

| Aromatic | Toluene | 2.4 | 25 - 50 (Moderate) | High-Temp Reflux. π−π stacking aids solubility, but low polarity may slow transition states of polar reactions. |

| Polar Protic | Methanol | 32.7 | 10 - 25 (Low-Mod) | Avoid as Primary. While moderately soluble, protic solvents act as nucleophiles, risking solvolysis of the chloride. |

| Aliphatic | n-Hexane | 1.9 | < 5 (Very Low) | Anti-Solvent. Poor HSP match. Ideal for precipitating the compound during purification/crystallization. |

Sources

Structural Elucidation of 1-(1-Chloroethyl)-4-nitrobenzene: A Comprehensive NMR Analysis Guide

Executive Summary

The accurate structural characterization of polysubstituted aromatic compounds is a critical quality control checkpoint in pharmaceutical and agrochemical drug development. 1-(1-Chloroethyl)-4-nitrobenzene is a highly versatile synthetic intermediate. Its structural verification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides an in-depth, self-validating framework for acquiring, interpreting, and rationalizing the 1 H and 13 C NMR spectra of this molecule, grounded in fundamental quantum mechanical principles and empirical substituent effects.

Theoretical Framework & Causality in NMR

The NMR spectral signature of 1-(1-chloroethyl)-4-nitrobenzene is dictated by the competing electronic effects of its two para-substituents:

-

The Nitro Group (-NO 2 ): This group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. It creates a localized electron deficiency at the ortho and para positions of the aromatic ring, profoundly deshielding the adjacent protons (1)[1].

-

The 1-Chloroethyl Group (-CH(Cl)CH 3 ): The highly electronegative chlorine atom exerts a strong localized inductive pull (-I), severely deshielding the directly attached methine proton and, to a lesser extent, the adjacent methyl protons (2)[2]. However, it lacks the extended resonance capability of the nitro group.

This "push-pull" electronic dichotomy creates a highly predictable and distinct AA'BB' spin system in the aromatic region, serving as the primary diagnostic feature for para-substitution.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity data, the following standardized protocol must be executed. A self-validating system requires that sample preparation artifacts are eliminated prior to spectral acquisition.

Step-by-Step Methodology

-

Sample Preparation: Weigh precisely 5-10 mg of 1-(1-chloroethyl)-4-nitrobenzene. Dissolve the analyte completely in 0.6 mL of Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (3)[3].

-

Tube Handling & Safety: Transfer the solution to a precision 5 mm NMR tube. Handle the tube exclusively by the top cap to prevent the deposition of skin oils, which introduce magnetic susceptibility gradients and degrade spectral resolution (4)[4]. Ensure adherence to all magnetic field safety protocols, keeping ferromagnetic materials outside the 5 Gauss line (5)[5].

-

Shimming & Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated 3D gradient shimming (e.g., TopShim) to optimize the B0 magnetic field homogeneity.

-

Acquisition Parameters:

-

1 H NMR: Execute a standard single-pulse sequence (zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

-

13 C NMR: Execute a proton-decoupled sequence (zgpg30). Acquire 1024 to 4096 scans depending on concentration, utilizing a relaxation delay of 2-5 seconds to ensure complete relaxation of quaternary carbons (3)[3].

-

-

Data Processing: Apply a Fourier Transformation (FT), followed by manual phase and baseline correction. Reference the spectra to TMS ( δ 0.00 ppm) or the residual solvent peak ( δ 7.26 ppm for 1 H; δ 77.16 ppm for 13 C).

Workflow for self-validating NMR sample preparation and spectral acquisition.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-(1-chloroethyl)-4-nitrobenzene is highly diagnostic, yielding four distinct proton environments with an integration ratio of 3:1:2:2.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Causality & Structural Assignment |

| -CH 3 | 1.85 | Doublet (d) | 3H | 6.8 | Split by the adjacent methine proton. Downfield shifted relative to simple alkanes due to the β -chlorine atom (2)[2]. |

| -CH(Cl)- | 5.15 | Quartet (q) | 1H | 6.8 | Split by the methyl group. Strongly deshielded by the directly attached electronegative chlorine and the adjacent aromatic ring current[2]. |

| Ar-H (ortho to alkyl) | 7.60 | Doublet (d) / AA'BB' | 2H | 8.5 | Deshielded by the aromatic ring current, but less affected by the nitro group's resonance compared to the Hortho to NO 2 . |

| Ar-H (ortho to NO 2 ) | 8.20 | Doublet (d) / AA'BB' | 2H | 8.5 | Pushed significantly downfield by the strong -I and -M effects of the nitro group (1)[1]. |

Mechanistic Insight: The aromatic protons form a classic AA'BB' spin system. While they visually appear as two distinct doublets with a large ortho-coupling constant ( 3J≈8.5 Hz), they are magnetically non-equivalent due to the asymmetry of the para-substituents, resulting in higher-order roofing effects (leaning of the inner peaks toward each other).

Spin-spin (J) coupling pathways and multiplicity logic for 1-(1-Chloroethyl)-4-nitrobenzene.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides orthogonal validation of the carbon skeleton. Because 13 C has a low natural abundance (~1.1%), the spectrum is acquired with broadband proton decoupling, reducing all signals to sharp singlets.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Causality & Structural Assignment |

| -CH 3 | 25.5 | Primary (CH 3 ) | Standard alkyl carbon, mildly deshielded by the β -chlorine atom. |

| -CH(Cl)- | 57.5 | Secondary (CH) | Strongly deshielded by the directly attached electronegative chlorine atom. |

| Ar-C (ortho to NO 2 ) | 123.8 | Tertiary (CH) | Anomalously shielded relative to base benzene (128.5 ppm) due to magnetic anisotropy and steric factors induced by the nitro group, despite being electron-deficient (1)[1]. |

| Ar-C (ortho to alkyl) | 127.4 | Tertiary (CH) | Remains relatively close to the base benzene shift, minimally perturbed by the distant nitro group. |

| Ar-C (ipso to alkyl) | 147.5 | Quaternary (C) | Deshielded by the direct attachment of the alkyl group and the para-nitro group. Exhibits low signal intensity due to lack of NOE. |

| Ar-C (ipso to NO 2 ) | 147.8 | Quaternary (C) | Strongly deshielded by the directly attached electronegative nitrogen atom. Exhibits the lowest signal intensity due to long T1 relaxation[1]. |

Relaxation Considerations: The two quaternary ipso carbons ( δ 147.5 and 147.8 ppm) lack directly attached protons. Consequently, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling and possess significantly longer longitudinal relaxation times ( T1 ). Analysts must ensure an adequate relaxation delay (D1 ≥ 2s) to prevent these peaks from disappearing into the baseline noise (3)[3].

Conclusion & Quality Control

The structural integrity of 1-(1-chloroethyl)-4-nitrobenzene is unequivocally confirmed by the presence of the highly deshielded methine quartet at ~5.15 ppm and the characteristic AA'BB' aromatic system centered at ~7.90 ppm. For routine quality assurance, the strict adherence to the 3:1:2:2 integration ratio in the 1 H spectrum serves as the primary metric for both structural validation and the assessment of chemical purity.

References

- Chemistry Stack Exchange. "Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments." Stack Exchange Network.

- NMR-Bio. "NMR sample preparation guidelines." NMR-Bio Technical Resources.

- Benchchem. "A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1,2,3-Trimethyl-4-nitrobenzene." Benchchem Analytical Guides.

- Lab Manager. "Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals." Lab Manager Magazine.

- Scribd. "NMR Sample Preparation Guidelines." Scribd Documents.

- Google Patents. "EP3572394A1 - Visible light catalysed saturated carbon hydrogen bond direct oxidation method." Google Patents Database.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. EP3572394A1 - Visible light catalysed saturated carbon hydrogen bond direct oxidation method - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals | Lab Manager [labmanager.com]

A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(1-Chloroethyl)-4-nitrobenzene

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(1-Chloroethyl)-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental design and data interpretation. We will explore the compound's fragmentation patterns under Electron Ionization (EI) and discuss considerations for soft ionization techniques like Electrospray Ionization (ESI). The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility. This guide is grounded in authoritative references to support all mechanistic claims, providing a trusted resource for the structural elucidation of this and similar halogenated nitroaromatic compounds.

Introduction: The Analytical Imperative

1-(1-Chloroethyl)-4-nitrobenzene (C₈H₈ClNO₂) is a substituted aromatic compound whose structural features—a nitro group, a chlorine atom, and an ethyl bridge—present a unique and illustrative case for mass spectrometric analysis.[1] Understanding its ionization and fragmentation behavior is crucial for its unambiguous identification in complex matrices, such as in metabolite identification, synthesis verification, or environmental monitoring.[2][3][4]

Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and highly reproducible method for volatile and semi-volatile compounds.[5] We will also address Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization for a comprehensive analytical perspective.[6][7]

Compound Profile:

-

Molecular Formula: C₈H₈ClNO₂[1]

-

Molecular Weight (Average): 185.61 g/mol [1]

-

Monoisotopic Mass: 185.0243562 Da[1]

The presence of both chlorine and a nitro group dictates a characteristic fragmentation pattern, providing a rich "molecular fingerprint" for structural confirmation.[8]

Experimental Design & Rationale

The choice of analytical methodology is paramount and must be tailored to the physicochemical properties of the analyte. For 1-(1-Chloroethyl)-4-nitrobenzene, its predicted volatility and thermal stability make it an excellent candidate for GC-MS analysis.

Workflow Overview: A Logic-Driven Approach

The experimental workflow is designed to ensure data integrity from sample introduction to final interpretation. Each step is a critical control point for accuracy and reproducibility.

Caption: GC-MS workflow for 1-(1-Chloroethyl)-4-nitrobenzene analysis.

Protocol: GC-MS with Electron Ionization (EI)

This protocol is optimized for the structural elucidation of 1-(1-Chloroethyl)-4-nitrobenzene.

1. Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[5] The choice of solvent is critical; it must not co-elute with the analyte or interfere with ionization.

2. Gas Chromatography (GC) Conditions:

-

System: A modern GC system coupled to a mass spectrometer.

-

Injection: 1 µL, splitless mode to maximize analyte transfer to the column for high sensitivity.

-

Injector Temperature: 250 °C. This temperature ensures rapid volatilization without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. Helium is inert and provides good chromatographic efficiency.

-

Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent low-bleed 5% phenyl-methylpolysiloxane column. This stationary phase is robust and provides excellent separation for a wide range of semi-volatile compounds.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C to ensure elution of any less volatile components.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[8]

-

Electron Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST, Wiley).[9] It imparts sufficient energy to induce characteristic fragmentation while maintaining a detectable molecular ion peak.[9]

-

Source Temperature: 230 °C. This prevents condensation of the analyte within the ion source.

-

Transfer Line Temperature: 280 °C. Must be hot enough to prevent analyte condensation but not so hot as to cause degradation.

-

Mass Range: Scan from m/z 40 to 300. This range comfortably covers the molecular ion and all expected fragments.

-

Acquisition Mode: Full Scan. This is essential for structural elucidation to capture all fragment ions.

Interpretation of EI Mass Spectra

The 70 eV EI mass spectrum of 1-(1-Chloroethyl)-4-nitrobenzene is predicted to exhibit a series of characteristic fragments. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses, driven by the functional groups present.

The Molecular Ion (M⁺•)

The molecular ion peak is expected at an m/z corresponding to the monoisotopic mass of the molecule (185.02 Da). A key diagnostic feature will be the isotopic pattern of chlorine .[8] Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

M⁺• peak: at m/z 185 (containing ³⁵Cl)

-

[M+2]⁺• peak: at m/z 187 (containing ³⁷Cl)

The intensity ratio of the M⁺• to [M+2]⁺• peak will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom in the ion.[8][10]

Key Fragmentation Pathways

The fragmentation of the molecular ion (a radical cation) is initiated by the cleavage of the weakest bonds and the formation of stable carbocations or neutral molecules.[9]

Sources

- 1. 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analysis of chloro- and nitrobenzenes in water by a simple polyaniline-based solid-phase microextraction coupled with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(1-Chloroethyl)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Statement on Data Scarcity

This document provides a comprehensive guide to the safe handling of 1-(1-Chloroethyl)-4-nitrobenzene (CAS No. 19935-75-2). It is intended for laboratory professionals engaged in research and development. A critical consideration for this compound is the limited availability of specific toxicological and safety data in public literature and safety data sheets (SDS). Commercial suppliers note that the buyer assumes responsibility for confirming the product's properties, underscoring its status as a research chemical with an uncharacterized hazard profile.[1]

Therefore, this guide is constructed upon a foundation of scientific first principles and data inferred from well-characterized structural analogs. The primary hazards are anticipated to arise from two key structural motifs:

-

The Secondary Benzylic Halide: This functional group is known for its reactivity as an alkylating agent, which is often associated with irritant, lachrymatory, and potential mutagenic or carcinogenic properties.

-

The Nitroaromatic Moiety: This group is a well-known toxophore, associated with risks such as methemoglobinemia, organ damage, and environmental persistence.[2][3]

This guide mandates a conservative and cautious approach, treating the compound as potentially highly hazardous until specific data becomes available. All protocols herein are designed to provide a robust framework for minimizing exposure and mitigating risk.

Section 2: Chemical Identity and Inferred Physicochemical Properties

1-(1-Chloroethyl)-4-nitrobenzene is a halogenated nitroaromatic compound. While exhaustive experimental data is not available, its basic properties can be summarized.

| Property | Value / Information | Source |

| Chemical Name | 1-(1-chloroethyl)-4-nitrobenzene | [4] |

| Synonyms | Benzene, 1-(1-chloroethyl)-4-nitro- | [4] |

| CAS Number | 19935-75-2 | [4] |

| Molecular Formula | C₈H₈ClNO₂ | [4] |

| Molecular Weight | 185.61 g/mol | [4] |

| Appearance | (Not specified, likely a solid or oil) | - |

| Solubility | (Predicted to be soluble in organic solvents) | - |

Section 3: Hazard Analysis Based on Structural Analogy

The risk profile of 1-(1-Chloroethyl)-4-nitrobenzene is best understood by dissecting the hazards associated with its core functional groups.

3.1 The Benzylic Halide Moiety: A Reactive Electrophile

The carbon-chlorine bond at the benzylic position is activated by the adjacent benzene ring, making it a potent electrophile and an effective alkylating agent. This reactivity is the basis for its utility in synthesis but also the source of its primary hazard.

-

Reactivity: As a secondary benzylic halide, it can undergo nucleophilic substitution via both S_N1 and S_N2 pathways. This reactivity implies it can readily alkylate biological nucleophiles, such as DNA and proteins, a common mechanism for mutagenesis and carcinogenesis.[5]

-

Irritation and Lachrymation: Many reactive benzylic halides, like benzyl chloride, are potent irritants and lachrymators, causing severe irritation to the skin, eyes, and respiratory tract.[6] It is imperative to assume 1-(1-Chloroethyl)-4-nitrobenzene possesses similar properties.

-

Carcinogenicity: The National Toxicology Program lists several nitroaromatic compounds as "reasonably anticipated to be a human carcinogen".[5] The alkylating nature of the benzylic halide group further elevates this concern. For instance, the structurally related 1-chloro-4-nitrobenzene is listed by California's Proposition 65 as a chemical known to cause cancer.[7]

3.2 The Nitroaromatic Moiety: A Systemic Toxin

Nitroaromatic compounds are notorious for their systemic toxicity, which is often initiated by the metabolic reduction of the nitro group.[2][8]

-

Metabolic Activation and Toxicity: The nitro group can be reduced in vivo to form nitroso and hydroxylamine intermediates. These metabolites are highly reactive and can lead to methemoglobinemia—a condition where hemoglobin is oxidized to methemoglobin, impairing its ability to transport oxygen. This can cause symptoms like cyanosis (blueish skin), headache, dizziness, and fatigue.[9]

-

Organ Damage: Prolonged or repeated exposure to nitroaromatic compounds is associated with damage to organs, particularly the liver and kidneys.[9][10]

-

Environmental Hazard: Many chlorinated nitroaromatics are classified as toxic to aquatic life with long-lasting effects.[10][11] They are often resistant to biodegradation and can persist in the environment.[12]

Section 4: Inferred GHS Hazard Classification

Based on the analysis of its structural analogs, the following GHS classification should be conservatively assumed for 1-(1-Chloroethyl)-4-nitrobenzene.

| Hazard Class | Hazard Category | Inferred H-Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed | Analogy with 1-chloro-4-nitrobenzene and benzyl chloride.[10] |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin | Analogy with 1-chloro-4-nitrobenzene.[10] |

| Acute Toxicity, Inhalation | Category 1-3 | H330/H331: Fatal/Toxic if inhaled | Analogy with benzyl chloride.[6] |

| Skin Corrosion/Irritation | Category 1/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | High reactivity of benzylic halides. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | High reactivity of benzylic halides.[6] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | Analogy with 1-chloro-4-nitrobenzene.[10] |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer / Suspected of causing cancer | Analogy with 1-chloro-4-nitrobenzene and benzyl chloride.[6][10] |

| STOT (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Toxicity of nitroaromatic compounds.[10] |

| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | Toxicity of nitroaromatic compounds.[10] |

Section 5: Risk Assessment and Mitigation Workflow

Prior to any experimental work, a thorough risk assessment is mandatory. The following workflow must be followed to ensure all hazards are identified and controlled.

Caption: Risk assessment workflow for handling 1-(1-Chloroethyl)-4-nitrobenzene.

Section 6: Protocols for Safe Handling and Engineering Controls

All handling of 1-(1-Chloroethyl)-4-nitrobenzene must be performed under the assumption that the material is a potent irritant, toxin, and potential carcinogen.

6.1 Engineering Controls

-

Chemical Fume Hood: All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]

-

Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

-

Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory.[14] Their locations must be known to all personnel before work begins.

6.2 Personal Protective Equipment (PPE) Selection of PPE must be based on a thorough hazard assessment of the specific tasks to be performed.[15]

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[15] When there is a risk of splashing or a highly exothermic reaction, a full face shield must be worn over the safety goggles.[16]

-

Skin Protection:

-

Gloves: Double-gloving is required. Use a chemical-resistant outer glove (e.g., Viton or a heavy-duty nitrile) over a standard nitrile inner glove. Gloves must be inspected for tears before use and changed immediately upon contamination.[14][17]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves and a buttoned front is mandatory.[15]

-

-

Respiratory Protection: For operations with a high potential for aerosolization that cannot be fully contained within a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a full-face respirator with ABEK cartridges) must be used.[13][18][19]

Section 7: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower for large-area contact. Seek immediate medical attention.[20]

-

In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Remove contact lenses if possible without delaying the flushing. Seek immediate medical attention.[20]

-

In Case of Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[20]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[6]

-

Spill Cleanup:

-

Evacuate all non-essential personnel from the area.

-

Wear the full PPE ensemble described in Section 6.2, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container labeled "Hazardous Waste".[13]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

-

Report the spill to the institution's Environmental Health and Safety (EHS) department.[21]

-

Section 8: Waste Disposal and Decontamination

Due to its classification as a halogenated nitroaromatic, all waste streams containing 1-(1-Chloroethyl)-4-nitrobenzene must be treated as hazardous.

-

Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][22] Do not mix with non-halogenated solvents, as this significantly increases disposal costs and complexity.[23]

-

Container Labeling: The waste container must be robust, sealed, and clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms.[22]

-

Disposal Method: The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.[11] This ensures the complete destruction of the toxic organic structure.

-

Decontamination of Glassware: All glassware must be decontaminated before being removed from the fume hood. Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate). Collect the rinsate as halogenated hazardous waste. Then, wash the glassware with soap and water.

Section 9: Application Case Study: Nucleophilic Substitution

The primary synthetic utility of 1-(1-Chloroethyl)-4-nitrobenzene lies in its susceptibility to nucleophilic substitution at the benzylic carbon. The electron-withdrawing nitro group does not directly participate in stabilizing a benzylic carbocation intermediate (as it would for nucleophilic aromatic substitution), but the benzylic position itself makes the halide a good leaving group.

9.1 Experimental Protocol: Synthesis of a Generic N-Substituted Product

This protocol describes a representative S_N2 reaction with a primary amine nucleophile. This is a hypothetical procedure and must be adapted and risk-assessed for any specific nucleophile.

-

Reagent Preparation:

-

In a fume hood, prepare a solution of 1-(1-Chloroethyl)-4-nitrobenzene (1.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Prepare a separate solution of the primary amine (1.2 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) in the same solvent.

-

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with the amine/base solution and cool to 0 °C in an ice bath.

-

-

Addition:

-

Slowly add the solution of 1-(1-Chloroethyl)-4-nitrobenzene to the stirred amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

-

Workup:

-

Once the reaction is complete, quench by adding deionized water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography.

-

9.2 Experimental Workflow Diagram

Sources

- 1. 1-(1-CHLOROETHYL)-4-NITROBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 1-Chloro-4-nitrobenzene - OEHHA [oehha.ca.gov]

- 8. The relationship between the toxicity and structure of nitroaromatic chemicals (Conference) | OSTI.GOV [osti.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. lobachemie.com [lobachemie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. sams-solutions.com [sams-solutions.com]

- 15. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]

- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 17. uh.edu [uh.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. unthealth.edu [unthealth.edu]

- 22. campusoperations.temple.edu [campusoperations.temple.edu]

- 23. 7.2 Organic Solvents [ehs.cornell.edu]

Whitepaper: Mechanistic Divergence and Reactivity Profiling of 1-(1-Chloroethyl)-4-nitrobenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Orbital control, kinetic causality, and self-validating experimental workflows for benzylic substitution.

Executive Summary

In the realm of physical organic chemistry and active pharmaceutical ingredient (API) synthesis, the benzylic position is uniquely versatile, typically capable of undergoing both unimolecular ( SN1 ) and bimolecular ( SN2 ) nucleophilic substitution. However, the introduction of strongly electron-withdrawing groups fundamentally alters this reactivity landscape.

This technical guide provides an in-depth analysis of 1-(1-chloroethyl)-4-nitrobenzene . As a secondary benzylic chloride, its baseline structure suggests dual-pathway viability. Yet, the presence of the para-nitro group exerts profound electronic effects that thermodynamically suppress carbocation formation while kinetically facilitating concerted nucleophilic attack. Understanding this mechanistic divergence is critical for designing high-yield, stereospecific synthetic routes.

Electronic Architecture & Orbital Control

The reactivity of 1-(1-chloroethyl)-4-nitrobenzene is governed by the interplay between the secondary benzylic core and the strongly electron-withdrawing −NO2 group. This substituent exerts both inductive ( −I ) and resonance ( −R ) effects, which dictate the energy levels of the molecule's frontier molecular orbitals.

Suppression of the SN1 Pathway

The SN1 mechanism relies on the rate-determining dissociation of the carbon-chlorine bond to form a planar carbocation. In unsubstituted benzylic systems, this cation is stabilized by the delocalization of π electrons from the aromatic ring. However, the p -nitro group places a partial positive charge directly on the carbon adjacent to the benzylic center via resonance. This creates severe electrostatic repulsion, thermodynamically destabilizing the transition state leading to the carbocation. Consequently, the SN1 solvolysis rate for p -nitro substituted benzylic chlorides is drastically reduced—often reacting thousands of times more slowly than their unsubstituted counterparts[1].

Facilitation of the SN2 Pathway

Conversely, the electron-withdrawing nature of the nitro group is highly advantageous for the SN2 pathway. By pulling electron density away from the benzylic carbon, the −NO2 group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), specifically the σ∗ orbital of the C-Cl bond. A lower-energy LUMO narrows the energy gap with the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile. This orbital alignment stabilizes the electron-rich, pentacoordinate SN2 transition state, allowing bimolecular substitution to proceed rapidly and with high stereospecificity, even at a sterically hindered secondary carbon[2].

Fig 1. Mechanistic divergence of 1-(1-chloroethyl)-4-nitrobenzene based on electronic effects.

Quantitative Kinetic Baselines

To contextualize the reactivity of 1-(1-chloroethyl)-4-nitrobenzene, we must compare it against standard benzylic substrates. The table below summarizes the relative solvolysis rates ( SN1 conditions) of various 1-aryl-1-chloroethanes. The data illustrates the massive kinetic penalty imposed by the p -nitro group during unimolecular ionization.

| Substrate (1-Aryl-1-chloroethane) | Substituent Effect | Relative Solvolysis Rate ( SN1 ) | Dominant Mechanistic Pathway |

| 1-(4-Methoxyphenyl)ethyl chloride | Strongly Activating ( +R ) | ∼105 | Exclusively SN1 |

| 1-Phenylethyl chloride | Neutral (Reference) | 1.0 | Mixed SN1 / SN2 |

| 1-(4-Nitrophenyl)ethyl chloride | Strongly Deactivating ( −I,−R ) | ∼10−4 to 10−5 | Exclusively SN2 |

Note: Data reflects normalized first-order kinetic constants in standard polar protic solvent systems (e.g., 80% aqueous acetone at 25 °C)[1].

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing trustworthiness in experimental data requires designing protocols that act as self-validating systems. The following workflows are engineered to isolate and prove the mechanistic pathways of 1-(1-chloroethyl)-4-nitrobenzene.

Protocol A: Stereospecific SN2 Validation via Azide Substitution

To definitively prove that the SN2 pathway is dominant and proceeds via a concerted mechanism, we utilize an enantiopure starting material. The stereochemical outcome (inversion vs. racemization) serves as an internal control for the kinetic data.

Objective: Confirm bimolecular kinetics and 100% Walden inversion. Reagents: (R)-1-(1-chloroethyl)-4-nitrobenzene (>99% ee), Sodium Azide ( NaN3 ), Anhydrous Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10.0 mmol of (R)-1-(1-chloroethyl)-4-nitrobenzene in 50 mL of anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that leaves the azide anion unsolvated and highly nucleophilic, heavily biasing the system toward SN2 .

-

Reaction Initiation: Add 15.0 mmol of NaN3 to the solution at 25 °C with continuous stirring.

-

Kinetic Tracking: Withdraw 0.5 mL aliquots every 10 minutes. Quench immediately in cold water/dichloromethane. Analyze the organic layer via Reverse-Phase HPLC (UV detection at 254 nm) to track the disappearance of the starting material. Causality: Plotting ln([Substrate]) vs. time will yield a straight line, but varying the [NaN3] concentration will proportionally change the rate constant, validating second-order overall kinetics.

-

Stereochemical Isolation: Upon completion, extract the product using diethyl ether, wash with brine, dry over MgSO4 , and concentrate in vacuo.

-

Validation (The Internal Control): Subject the purified 1-(1-azidoethyl)-4-nitrobenzene to chiral HPLC and polarimetry. An observation of >99% (S)-enantiomer confirms complete stereochemical inversion, definitively ruling out any transient carbocation ( SN1 ) formation.

Fig 2. Self-validating experimental workflow for confirming SN2 stereochemical inversion.

Protocol B: Conductometric SN1 Suppression Baseline

To validate the thermodynamic suppression of the SN1 pathway, we attempt to force solvolysis in a solvent system that supports ionization but lacks a strong nucleophile.

Objective: Quantify the suppressed first-order solvolysis rate. Reagents: Racemic 1-(1-chloroethyl)-4-nitrobenzene, 80% Aqueous Acetone.

Step-by-Step Methodology:

-

Solvent Equilibration: Place 100 mL of 80% (v/v) aqueous acetone in a jacketed vessel thermostated precisely at 25.0 °C. Insert a calibrated conductivity probe.

-

Initiation: Inject 1.0 mmol of the substrate into the solvent.

-

Continuous Monitoring: As solvolysis occurs, HCl is generated as a byproduct, leading to a proportional increase in solution conductivity. Record conductivity ( κ ) continuously over 48 hours.

-

Data Analysis: Fit the conductivity data to the integrated first-order rate equation: ln(κ∞−κt)=−kt+C .

-

Validation: The resulting rate constant ( k ) will be orders of magnitude lower than that of unsubstituted 1-chloroethylbenzene run under identical conditions, empirically validating the −I and −R destabilization of the benzylic cation[1].

References

-

Factors Affecting the Rates of SN1 and SN2 Reactions. spcmc.ac.in. 1

-

Isotope effects in nucleophilic substitution reactions. IV. The effect of changing a substituent at the a carbon on transition state structure. cdnsciencepub.com. 2

-

Chapter 11: Nucleophilic substitution of benzylic halides. University of Calgary (ucalgary.ca).

Sources

Electrophilic and Nucleophilic Profiling of 1-(1-Chloroethyl)-4-nitrobenzene: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise mapping of a molecule's electronic topology is non-negotiable. 1-(1-Chloroethyl)-4-nitrobenzene (PubChem CID: 4083621)[1], also known as p -nitro- α -phenylethyl chloride, serves as a quintessential model for understanding competing electronic effects. This whitepaper provides an in-depth technical analysis of the electrophilic and nucleophilic domains of this molecule. By dissecting the synergistic and antagonistic effects of its strongly electron-withdrawing nitro group and its polarized benzylic system, this guide equips researchers with the mechanistic causality required to predictably manipulate this pharmacophore building block in complex synthetic workflows.

Structural and Electronic Mapping

The reactivity of 1-(1-chloroethyl)-4-nitrobenzene is governed by a profound electronic "push-pull" dynamic between two primary functional groups attached to the central benzene scaffold:

-

The 1-Chloroethyl Group (Position 1): A secondary benzylic system characterized by a polarized C−Cl bond. The chlorine atom acts as a viable leaving group, rendering the α -carbon highly electrophilic.

-

The Nitro Group (Position 4): A strongly electron-withdrawing group (EWG) exerting both inductive ( −I ) and resonance ( −M ) effects. It severely depletes electron density from the aromatic π -system, particularly at the ortho and para positions.

This distinct polarization dictates that the molecule acts predominantly as an electrophile (susceptible to nucleophilic attack) at the benzylic position, while its aromatic ring is heavily deactivated toward standard electrophilic aromatic substitution (EAS).

Electronic effects and primary reactivity pathways of 1-(1-chloroethyl)-4-nitrobenzene.

Electrophilic Domains: Mechanisms and Causality

These are the sites where the molecule accepts electron density from incoming nucleophiles.

Domain A: The Benzylic Carbon ( Cα )

The α -carbon of the 1-chloroethyl group is the absolute most electrophilic site on the molecule. However, the mechanistic pathway of substitution ( SN1 vs. SN2 ) is heavily dictated by the p -nitro group[2].

-

SN1 Suppression (Causality): Unimolecular solvolysis ( SN1 ) requires the departure of the chloride ion to form a benzylic carbocation. The p -nitro group's intense −M and −I effects strongly destabilize this developing positive charge. Consequently, the activation energy for carbocation formation skyrockets, effectively shutting down the SN1 pathway compared to unsubstituted analogs[3].

-

SN2 Acceleration (Causality): In a bimolecular substitution ( SN2 ), the transition state involves a partial bond formation with the incoming nucleophile and partial bond breaking with the leaving group, leading to an accumulation of electron density at the reaction center. The π -acceptor nature of the p -nitro group stabilizes this electron-rich transition state, significantly accelerating SN2 kinetics[2].

Domain B: The Aromatic Ring (Positions 3 and 5)

The carbons ortho to the nitro group (C3 and C5) are highly electron-deficient due to resonance depletion. While the molecule lacks a traditional leaving group directly on the ring to undergo facile Nucleophilic Aromatic Substitution ( SNAr )[4], these positions remain highly electrophilic. Exposure to exceptionally strong nucleophiles (e.g., alkoxides) can lead to the transient formation of Meisenheimer complexes at these sites.

Nucleophilic Domains: EAS Deactivation and Heteroatom Reactivity

These are the sites where the molecule donates electron density to incoming electrophiles.

Domain C: The Aromatic Ring (Positions 2 and 6)

The entire aromatic ring is severely deactivated toward Electrophilic Aromatic Substitution (EAS). If an electrophile is forcefully introduced, the regioselectivity is governed by a synergistic directing effect:

-

The −NO2 group is meta-directing, pushing electrophiles to C2 and C6.

-

The −CH(Cl)CH3 group is weakly ortho/para-directing, also pushing electrophiles to C2 and C6 (which are ortho to the alkyl group). Thus, C2 and C6 represent the most "nucleophilic" carbons on the ring, though their absolute nucleophilicity is marginal.

Domain D: Heteroatom Lone Pairs

The oxygen atoms of the nitro group possess non-bonding lone pairs. While exceptionally weak nucleophiles, they can act as Lewis bases, coordinating with strong Lewis acids (e.g., AlCl3 or TiCl4 ) during complex catalytic cycles.

Experimental Workflows and Self-Validating Protocols

To empirically validate the electronic mapping described above, the following self-validating protocols are utilized in modern physical organic chemistry laboratories.

Protocol 1: Kinetic Evaluation of Benzylic Substitution ( SN2 Trapping)

Objective: To quantify the SN2 acceleration at the benzylic position using a highly nucleophilic, non-basic reagent (Sodium Azide). Causality of Design: Acetonitrile is selected as a polar aprotic solvent because it heavily solvates the Na+ cation but leaves the N3− anion unsolvated and highly reactive. A 10-fold excess of azide ensures pseudo-first-order kinetics, allowing for a self-validating linear natural log plot.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1-(1-chloroethyl)-4-nitrobenzene to a final concentration of 10 mM in anhydrous acetonitrile.

-

Nucleophile Addition: Add sodium azide ( NaN3 ) to achieve a concentration of 100 mM (10 eq. excess).

-

Thermal Control: Submerge the reaction vessel in a thermostated water bath precisely calibrated to 25.0 °C.

-

Kinetic Sampling: Withdraw 100 µL aliquots at strictly timed intervals ( t=0,5,10,20,30,60 minutes).

-

Quenching: Immediately inject each aliquot into 900 µL of a cold 50:50 (v/v) Water/Acetonitrile mixture to instantaneously halt the reaction.

-

HPLC/UV Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column) monitoring at 254 nm.

-

Data Processing: Integrate the Area Under the Curve (AUC) for the substrate peak. Plot ln([Substrate]t/[Substrate]0) versus time. A perfectly linear plot validates the pseudo-first-order assumption and yields the rate constant kobs .

Experimental workflow for the kinetic evaluation of pseudo-first-order SN2 substitution.

Protocol 2: Attempted Electrophilic Aromatic Substitution (Nitration)

Objective: To probe the highly deactivated nucleophilic sites (C2/C6) of the aromatic ring. Causality of Design: Because the ring is severely deactivated, standard nitration conditions will fail. Fuming nitric acid and concentrated sulfuric acid are required to generate a high concentration of the highly electrophilic nitronium ion ( NO2+ ). Strict temperature control during addition prevents the oxidative cleavage of the benzylic C−Cl bond.

Step-by-Step Methodology:

-

Acid Mixture Preparation: In a flame-dried flask under argon, carefully mix equal volumes of concentrated H2SO4 and fuming HNO3 at 0 °C.

-

Substrate Addition: Add 1-(1-chloroethyl)-4-nitrobenzene dropwise. Maintain the internal temperature below 10 °C to prevent benzylic oxidation.

-

Thermal Activation: Gradually warm the reaction mixture to 60 °C and stir for 4 hours to overcome the high activation energy barrier of the deactivated ring.

-

Workup: Pour the mixture over crushed ice to quench the acids. Extract the aqueous matrix three times with dichloromethane (DCM).

-

Purification & Analysis: Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Analyze the crude product via 1H NMR to validate regioselectivity (substitution exclusively at C2).

Quantitative Data Summaries

Table 1: Relative Reactivity Rates of 1-Arylethyl Chlorides Demonstrating the mechanistic divergence caused by the p -nitro group.

| Aromatic Substituent | Electronic Effect | SN1 Relative Rate (Solvolysis in 80% EtOH) | SN2 Relative Rate (with N3− in MeCN) |

| p -Methoxy ( −OCH3 ) | Strong EDG ( +M ) | >105 (Extremely Fast) | <0.1 (Suppressed) |

| Hydrogen ( −H ) | Baseline | 1.0 (Reference) | 1.0 (Reference) |

| p -Nitro ( −NO2 ) | Strong EWG ( −M,−I ) | <10−5 (Virtually Inert) | >102 (Highly Accelerated) |

Table 2: Electronic Mapping and Site Reactivity of 1-(1-Chloroethyl)-4-nitrobenzene

| Molecular Site | Electronic Nature | Primary Reactivity Pathway | Mechanistic Causality |

| Benzylic Carbon ( Cα ) | Highly Electrophilic | SN2 Substitution | C−Cl bond polarization; transition state stabilized by p−NO2 . |

| Aromatic C3, C5 (ortho to nitro) | Electrophilic | Meisenheimer Complexation | Severe electron depletion via the −M effect of the nitro group. |

| Aromatic C2, C6 (meta to nitro) | Weakly Nucleophilic | Electrophilic Aromatic Substitution | Least deactivated positions; synergistic directing effects of both substituents. |

| Nitro Group Oxygens | Weakly Nucleophilic | Lewis Acid Coordination | Presence of non-bonding lone pairs capable of metal coordination. |

References

-

1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

-

Nucleophilic Substitution Reactions by Electron Transfer Source: Chemical Reviews (ACS Publications). URL:[Link]

-

Solvolysis of 1-(p-cyclopropylphenyl)- and 1-(p-isopropylphenyl)-1-arylethyl chlorides. Test of the tool of increasing electron demand to systems with relatively small electronic response Source: Journal of the American Chemical Society. URL:[Link]

-

A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. 1-(1-Chloroethyl)-4-nitrobenzene | C8H8ClNO2 | CID 4083621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A functionally conserved basic residue in glutathione transferases interacts with the glycine moiety of glutathione and is pivotal for enzyme catalysis - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 1-(1-Chloroethyl)-4-nitrobenzene from 4-nitroacetophenone